

# Spectroscopic Profile of Undecanenitrile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **undecanenitrile** (C<sub>11</sub>H<sub>21</sub>N), a long-chain aliphatic nitrile. The document details infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, presented in a clear and structured format to facilitate its use in research and development. Experimental protocols for obtaining these spectra are also outlined to ensure reproducibility.

#### Introduction

**Undecanenitrile**, also known as n-decyl cyanide, is a versatile chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals, agrochemicals, and surfactants. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide summarizes the essential IR, NMR, and mass spectral data for **undecanenitrile**.

# **Spectroscopic Data**

The following sections present the quantitative spectroscopic data for **undecanenitrile** in a tabular format for easy reference and comparison.

#### Infrared (IR) Spectroscopy

The infrared spectrum of **undecanenitrile** is characterized by the presence of a sharp and intense absorption band corresponding to the nitrile (C=N) stretching vibration. Additional



bands related to C-H stretching and bending vibrations of the alkyl chain are also prominent.

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~2247	C≡N stretch	Strong, Sharp
2925	-CH <sub>2</sub> - asymmetric stretch	Strong
2855	-CH <sub>2</sub> - symmetric stretch	Strong
1465	-CH <sub>2</sub> - scissoring	Medium

Table 1: Key Infrared Absorption Bands of **Undecanenitrile**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **undecanenitrile**.

The <sup>1</sup>H NMR spectrum of **undecanenitrile** is relatively simple, showing signals corresponding to the terminal methyl group, the methylene groups of the long alkyl chain, and the methylene group adjacent to the nitrile functionality.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.32	t	2H	-CH2-CN
1.65	р	2H	-CH2-CH2-CN
1.27	m	14H	-(CH2)7-
0.88	t	3H	-СН₃

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Undecanenitrile**.

The <sup>13</sup>C NMR spectrum confirms the presence of eleven distinct carbon environments in the **undecanenitrile** molecule. The nitrile carbon is significantly deshielded and appears at a characteristic downfield shift.



Chemical Shift (δ) ppm	Assignment
119.9	C≡N
31.9	-CH <sub>2</sub> -
29.5	-CH₂-
29.3	-CH₂-
29.1	-CH₂-
28.7	-CH₂-
26.3	-CH₂-
25.4	-CH2-CH2-CN
22.7	-CH <sub>2</sub> -CH <sub>3</sub>
17.1	-CH2-CN
14.1	-CH₃

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Undecanenitrile**.

# **Mass Spectrometry (MS)**

Electron ionization mass spectrometry (EI-MS) of **undecanenitrile** results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern is consistent with the structure of a long-chain aliphatic nitrile.

m/z	Relative Intensity (%)	Proposed Fragment
167	< 5	[M]+
97	92.06	[C <sub>6</sub> H <sub>11</sub> N] <sup>+</sup>
57	62.89	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	89.59	[C <sub>3</sub> H <sub>7</sub> ]+
41	99.99	[C <sub>3</sub> H <sub>5</sub> ]+



Table 4: Key Mass Spectrometry Fragmentation Data for **Undecanenitrile**.[1]

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

#### Infrared (IR) Spectroscopy

A thin film of neat **undecanenitrile** is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A solution of **undecanenitrile** (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

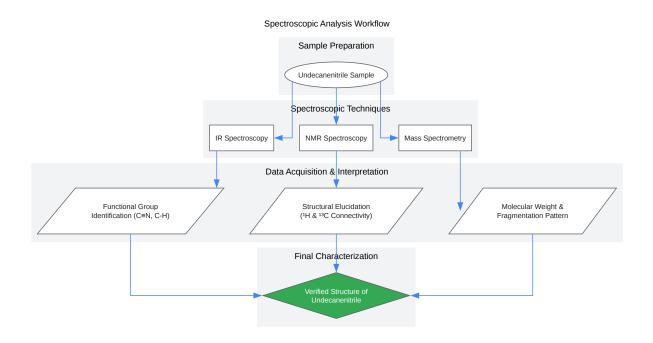
#### Mass Spectrometry (MS)

The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **undecanenitrile** in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is separated from the solvent and introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratios of the resulting ions are detected.

## **Visualizations**

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structural correlations in **undecanenitrile**.

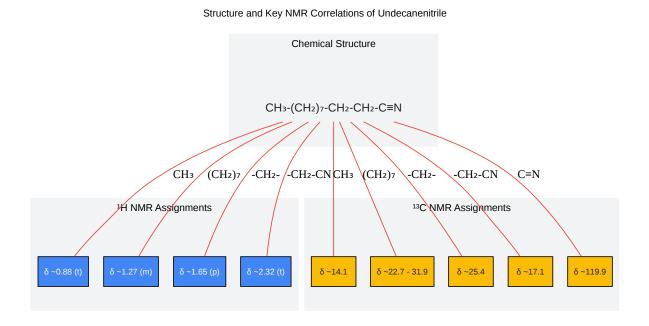




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Caption: Workflow for the spectroscopic analysis of a chemical compound.





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Caption: Key NMR spectral correlations for the structure of **undecanenitrile**.

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### References

- 1. Undecanenitrile | C11H21N | CID 16722 PubChem [pubchem.ncbi.nlm.nih.gov]
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